molecular formula C13H13NO2S2 B15061742 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide

Cat. No.: B15061742
M. Wt: 279.4 g/mol
InChI Key: DGEWUJOXOQCGKF-UHFFFAOYSA-N
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Description

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide (CAS: 182949-55-9) is a sulfonamide derivative featuring a thienyl-substituted ethylidene moiety. This compound belongs to a class of molecules widely studied for their applications in medicinal chemistry, catalysis, and materials science. The sulfonamide group (-SO₂NH-) and the thienyl heterocycle contribute to its unique electronic and steric properties, making it a candidate for antimicrobial agents, ligand design, and intermediates in organic synthesis .

Properties

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

4-methyl-N-(1-thiophen-2-ylethylidene)benzenesulfonamide

InChI

InChI=1S/C13H13NO2S2/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9H,1-2H3

InChI Key

DGEWUJOXOQCGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylacetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituent CAS/Ref.
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide C₁₃H₁₄N₂O₂S₂ 306.39 Thienyl-ethylidene 182949-55-9
4-Methyl-N-(1-phenylpropylidene)benzenesulfonamide C₁₆H₁₇NO₂S 295.38 Phenyl-propylidene 111047-55-3
N-[1-(4-Ethylphenyl)ethylidene]-4-methylbenzenesulfonamide C₁₇H₁₉NO₂S 301.40 4-Ethylphenyl-ethylidene 1093252-19-7
4-Methyl-N-(1-phenylethyl)benzenesulfonamide C₁₅H₁₇NO₂S 275.37 Phenylethyl 4809-56-7
4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide C₂₄H₂₄N₂O₂S 404.53 Indole-propyl [3u]

Key Observations :

  • Thienyl vs. Phenyl : The thienyl group in the target compound introduces sulfur heteroatoms, enhancing electron-deficient character compared to phenyl analogues. This may influence coordination properties in catalytic systems .
  • Ethylidene vs.

Key Observations :

  • The target compound is typically synthesized via hydrazone formation, whereas indole- or hydrazineyl-containing analogues require transition-metal catalysts (Au, Cu) for regioselective cyclization .
  • Diastereomer ratios (e.g., 2:1 for 3u/3’u in ) highlight challenges in stereochemical control for bulkier substituents .

Physical and Spectral Properties

Table 3: Spectroscopic Data Comparison

Compound Melting Point (°C) IR (ν, cm⁻¹) $ ^1H $ NMR (δ, ppm) Ref.
Target Compound Not reported Expected S=O stretches: ~1150–1360 Thienyl H: ~6.8–7.5
4-Methyl-N-((E)-1-(2-((E)-1-phenylethylidene)-1-tosylhydrazineyl)octylidene)benzenesulfonamide (4l) 103–105 1595 (C=N), 1155 (S=O) Aromatic H: 7.40–8.00; Aliphatic H: 1.08–2.75
4-Methyl-N-(1-phenylpropylidene)benzenesulfonamide Not reported Similar S=O and C=N stretches Propylidene CH₃: ~1.2–1.4

Key Observations :

  • The target compound’s IR spectrum would show characteristic sulfonamide S=O stretches (~1338 cm⁻¹) and C=N vibrations (~1595 cm⁻¹), consistent with hydrazone derivatives .
  • $ ^1H $ NMR signals for thienyl protons (δ 6.8–7.5) differ markedly from phenyl analogues (δ 7.2–7.6), aiding structural elucidation .

Biological Activity

4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 253.31 g/mol

The synthesis of this compound typically involves the condensation of 4-methylbenzenesulfonamide with 2-thienylacetaldehyde. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research has shown that certain benzenesulfonamides selectively inhibit carbonic anhydrase (CA) isoforms, particularly hCA IX, which is associated with tumor hypoxia. The inhibition of hCA IX has been linked to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .

Table 1: Inhibitory Potency Against Carbonic Anhydrase Isoforms

CompoundhCA II Inhibition (nM)hCA IX Inhibition (nM)
This compound9.5 - 172.07.5 - 131.5
Other SulfonamidesVariesVaries

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting biofilm formation and bacterial growth.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
MRSA15.625 - 62.524
E. coli3.5 - 1522
S. epidermidis>1562.5Not Significant

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and microbial resistance:

  • Inhibition of Carbonic Anhydrases : The selective inhibition of CA IX disrupts pH regulation in tumors, leading to reduced proliferation and survival of cancer cells .
  • Antibiofilm Properties : By targeting bacterial biofilms, this compound can enhance the efficacy of traditional antibiotics, making it a potential candidate for combination therapies against resistant strains .

Case Studies and Research Findings

Several studies have explored the efficacy of benzenesulfonamide derivatives in clinical settings:

  • A study focusing on the use of benzenesulfonamides in combination with existing chemotherapeutics showed enhanced tumor suppression in preclinical models .
  • Another investigation highlighted the compound's role in reducing biofilm formation in MRSA strains, suggesting its application in treating chronic infections where biofilms are prevalent .

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